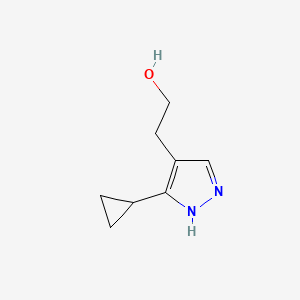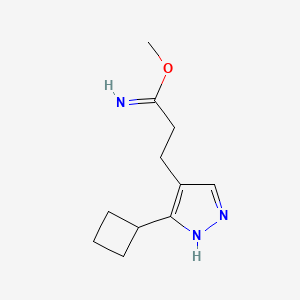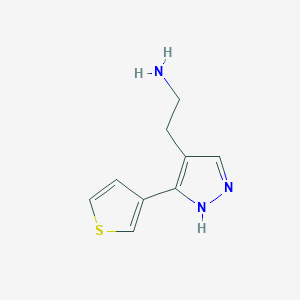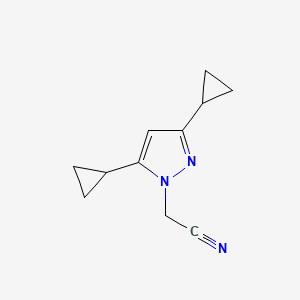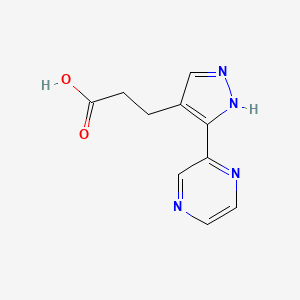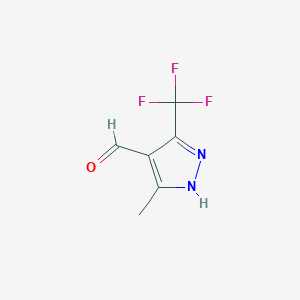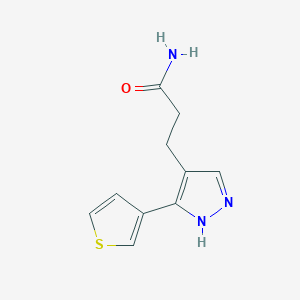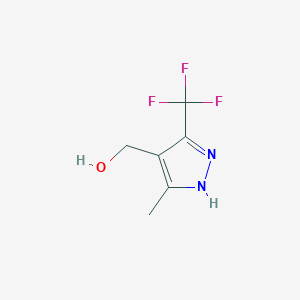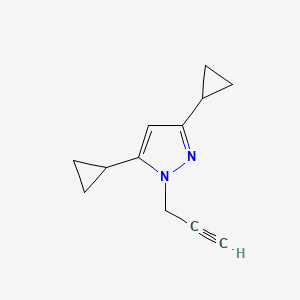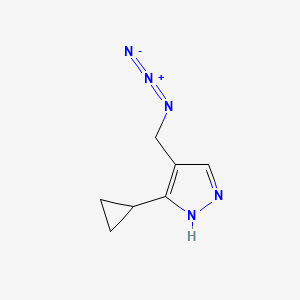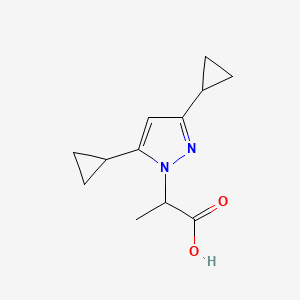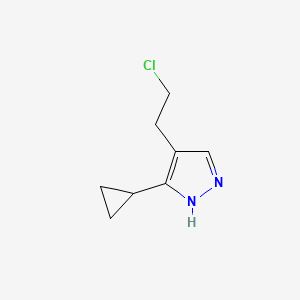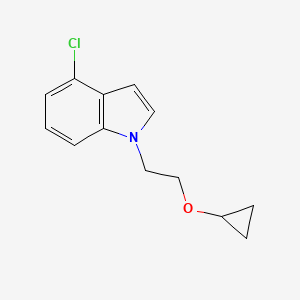
4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole
Übersicht
Beschreibung
4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole is a useful research compound. Its molecular formula is C13H14ClNO and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Elucidation : Indole derivatives, including compounds structurally related to 4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole, have been synthesized through various chemical processes. For instance, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide involved stirring specific precursor compounds in dry dichloromethane, followed by cooling and addition of other reagents. This compound was characterized using spectroscopic techniques and confirmed by single crystal X-ray diffraction study, highlighting the significance of indole nucleus in molecules with biological activity (Geetha et al., 2019).
One-Pot Synthesis : The creation of 4-chloroindoles from readily available precursors using palladium-dihydroxyterphenylphosphine catalyst showcases an ortho-selective Sonogashira coupling and cyclization process. This method exemplifies efficient synthetic routes for indole derivatives, including this compound, facilitating the development of disubstituted indoles (Yamaguchi & Manabe, 2014).
Biological Applications and Potential Therapeutics
Allosteric Modulation of CB1 : Certain indole derivatives, like 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, have been identified as allosteric modulators for the cannabinoid type 1 receptor (CB1). Structural modifications in indole-2-carboxamides revealed key requirements for allosteric modulation of CB1, providing insights into the development of new therapeutic agents (Khurana et al., 2014).
Anti-inflammatory Agents : The synthesis of chalcone derivatives involving indole moieties aimed at anti-inflammatory activities presents a method for preparing compounds with potential therapeutic benefits. This research underscores the diverse biological properties of indole derivatives and their relevance in medicinal chemistry (Rehman, Saini, & Kumar, 2022).
Eigenschaften
IUPAC Name |
4-chloro-1-(2-cyclopropyloxyethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-12-2-1-3-13-11(12)6-7-15(13)8-9-16-10-4-5-10/h1-3,6-7,10H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBOJXUUKIKICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCN2C=CC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


